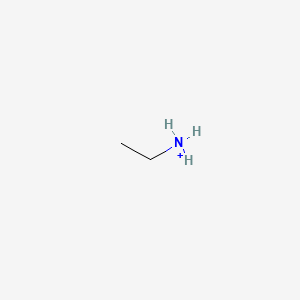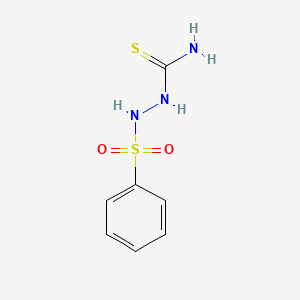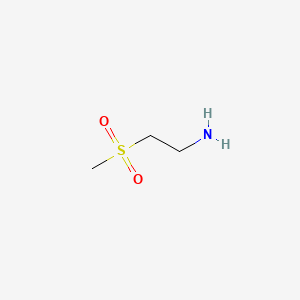![molecular formula C18H20N4O3S B1228087 N-[1-(1H-benzimidazol-2-yl)ethyl]-3-(dimethylsulfamoyl)benzamide](/img/structure/B1228087.png)
N-[1-(1H-benzimidazol-2-yl)ethyl]-3-(dimethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1H-benzimidazol-2-yl)ethyl]-3-(dimethylsulfamoyl)benzamide is a sulfonamide.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities
Compounds derived from benzimidazole, including those similar to N-[1-(1H-benzimidazol-2-yl)ethyl]-3-(dimethylsulfamoyl)benzamide, have been studied for their antimicrobial and antioxidant activities. Research has shown that incorporating a heterocyclic ring at the second position of the benzimidazole ring can produce compounds with potent biological activity, exhibiting significant antimicrobial activity against various microorganisms and notable antioxidant properties (Sindhe et al., 2016).
Electrophysiological Activity
In the field of cardiac electrophysiology, N-substituted benzimidazole derivatives have been synthesized and evaluated for their cardiac electrophysiological activity. Some compounds in this class have shown potency comparable to established class III agents in in vitro assays, indicating potential applications in treating arrhythmias (Morgan et al., 1990).
Supramolecular Reagents
Benzimidazole derivatives have been utilized in the synthesis of supramolecular reagents. These reagents are capable of forming binary and ternary cocrystals, demonstrating the ability to coexist within a crystalline lattice with suitable partners. This indicates their potential as versatile tools in the field of crystal engineering and supramolecular chemistry (Aakeröy et al., 2005).
Molecular Docking Studies and Synthesis
Benzimidazole derivatives have also been the subject of molecular docking studies to define their interaction with microbial proteins. This approach aids in understanding the molecular basis of their antimicrobial activity and guides the design of more effective antimicrobial agents (Sethi et al., 2016).
Anti-Inflammatory Activity
Research has also explored the anti-inflammatory properties of benzimidazole derivatives. Studies have shown that certain synthesized benzimidazole compounds exhibit significant anti-inflammatory activity, potentially offering new avenues for the development of anti-inflammatory drugs (Bhor & Sable, 2022).
Versatile Synthesis Routes
The benzimidazole moiety has been employed in the development of various synthetic routes for the production of novel chemical compounds. This includes the synthesis of pyrimido[1,6-a]benzimidazoles and related heterocycles, showcasing the versatility of benzimidazole in synthetic chemistry (Meziane et al., 1998).
Coordination Chemistry
Benzimidazole-based compounds have been used in coordination chemistry, forming complexes with various metals. This application is particularly relevant in the field of inorganic chemistry and material science, where such complexes can have unique properties and applications (Angulo-Cornejo et al., 2000).
Eigenschaften
Produktname |
N-[1-(1H-benzimidazol-2-yl)ethyl]-3-(dimethylsulfamoyl)benzamide |
|---|---|
Molekularformel |
C18H20N4O3S |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-3-(dimethylsulfamoyl)benzamide |
InChI |
InChI=1S/C18H20N4O3S/c1-12(17-20-15-9-4-5-10-16(15)21-17)19-18(23)13-7-6-8-14(11-13)26(24,25)22(2)3/h4-12H,1-3H3,(H,19,23)(H,20,21) |
InChI-Schlüssel |
MDHGRLQRUCJZPE-UHFFFAOYSA-N |
SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N(C)C |
Kanonische SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolamine](/img/structure/B1228006.png)



![4-bromo-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide](/img/structure/B1228016.png)

![1-[2-(4-Methoxyphenyl)-4-[oxo(1-pyrrolidinyl)methyl]-3-thiazolidinyl]-1-propanone](/img/structure/B1228019.png)
![2-[Bis(2-hydroxyethyl)amino]ethanesulfonate](/img/structure/B1228020.png)
![N-[12-benzyl-16-[3-(diaminomethylideneamino)propyl]-9-[(4-hydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]formamide](/img/structure/B1228024.png)
![1'-Ethyl-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-indole]one](/img/structure/B1228025.png)

![5-[(3-nitro-2-pyridinyl)thio]-N-prop-2-enyl-1,3,4-thiadiazol-2-amine](/img/structure/B1228027.png)
![3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid](/img/structure/B1228028.png)